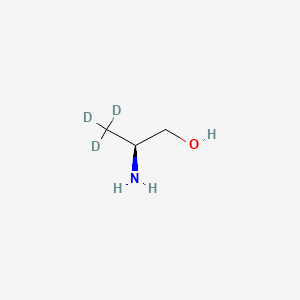

s(+)-2-Amino-1-propanol-3,3,3-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, etc. It may also include its appearance, odor, and other physical characteristics .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves analyzing properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy can be used .Scientific Research Applications

Hydrogen Bonding and Polymorphism

Research on amino alcohols, including compounds similar to S(+)-2-Amino-1-propanol, focuses on their ability to form hydrogen bonds and polymorphs due to their NH2 and OH functional groups. These properties are crucial in understanding the molecular structures and interactions in various chemical systems. For instance, the study of amino alcohol salts with quinaldinate revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to different connectivity motifs in their crystal structures (Podjed & Modec, 2022).

Physical Properties in Aqueous Solutions

The behavior of aqueous solutions of amines, including those similar to S(+)-2-Amino-1-propanol, has been studied for applications in acidic gases separation processes. Understanding the physical properties such as density, speed of sound, dynamic viscosity, and surface tension of these solutions is vital for optimizing mass transfer operations in chemical engineering (Blanco et al., 2017).

Enzymatic Catalysis and Biocatalysis

The enzymatic activity of amino alcohols is explored in various biochemical processes. For example, D-1-Amino-2-propanol:NAD+ oxidoreductase activity in Escherichia coli K-12 highlights the role of amino alcohols in metabolic pathways converting L-threonine to D-1-amino-2-propanol. This specificity for D-isomer and NAD+ illustrates the potential for designing enzyme-based catalytic processes (Campbell, Swain, & Dekker, 1978).

Microwave Spectrum and Molecular Conformation

The microwave spectrum of amino alcohols like 2-amino-1-propanol provides insights into their molecular conformation and intramolecular hydrogen bonding. Such studies are fundamental in physical chemistry for understanding the molecular dynamics and interactions that govern the behavior of chemical compounds (Ellingsen, Marstokk, & Møllendal, 1978).

Chiral Catalysis in Pharmaceutical Intermediates

Chiral catalysis involving amino alcohols is crucial in synthesizing pharmaceutical intermediates, such as S-3-amino-3-phenylpropionic acid. The enantioselectivity achieved through biocatalytic processes underlines the importance of amino alcohols in producing optically active compounds for pharmaceutical applications (Li et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-SRQSVDBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

s(+)-2-Amino-1-propanol-3,3,3-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)

![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)